Cas no 2227774-66-3 ((2R)-1-(2-methoxy-1,3-thiazol-5-yl)propan-2-ol)

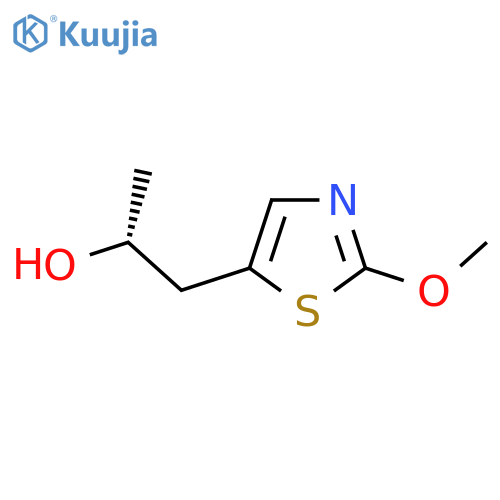

2227774-66-3 structure

商品名:(2R)-1-(2-methoxy-1,3-thiazol-5-yl)propan-2-ol

(2R)-1-(2-methoxy-1,3-thiazol-5-yl)propan-2-ol 化学的及び物理的性質

名前と識別子

-

- (2R)-1-(2-methoxy-1,3-thiazol-5-yl)propan-2-ol

- 2227774-66-3

- EN300-1762085

-

- インチ: 1S/C7H11NO2S/c1-5(9)3-6-4-8-7(10-2)11-6/h4-5,9H,3H2,1-2H3/t5-/m1/s1

- InChIKey: LSTCKFSFCPXDQQ-RXMQYKEDSA-N

- ほほえんだ: S1C(=NC=C1C[C@@H](C)O)OC

計算された属性

- せいみつぶんしりょう: 173.05104977g/mol

- どういたいしつりょう: 173.05104977g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 11

- 回転可能化学結合数: 3

- 複雑さ: 123

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 70.6Ų

(2R)-1-(2-methoxy-1,3-thiazol-5-yl)propan-2-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1762085-1.0g |

(2R)-1-(2-methoxy-1,3-thiazol-5-yl)propan-2-ol |

2227774-66-3 | 1g |

$2152.0 | 2023-06-03 | ||

| Enamine | EN300-1762085-0.1g |

(2R)-1-(2-methoxy-1,3-thiazol-5-yl)propan-2-ol |

2227774-66-3 | 0.1g |

$1893.0 | 2023-09-20 | ||

| Enamine | EN300-1762085-0.25g |

(2R)-1-(2-methoxy-1,3-thiazol-5-yl)propan-2-ol |

2227774-66-3 | 0.25g |

$1980.0 | 2023-09-20 | ||

| Enamine | EN300-1762085-2.5g |

(2R)-1-(2-methoxy-1,3-thiazol-5-yl)propan-2-ol |

2227774-66-3 | 2.5g |

$4216.0 | 2023-09-20 | ||

| Enamine | EN300-1762085-5.0g |

(2R)-1-(2-methoxy-1,3-thiazol-5-yl)propan-2-ol |

2227774-66-3 | 5g |

$6239.0 | 2023-06-03 | ||

| Enamine | EN300-1762085-5g |

(2R)-1-(2-methoxy-1,3-thiazol-5-yl)propan-2-ol |

2227774-66-3 | 5g |

$6239.0 | 2023-09-20 | ||

| Enamine | EN300-1762085-0.05g |

(2R)-1-(2-methoxy-1,3-thiazol-5-yl)propan-2-ol |

2227774-66-3 | 0.05g |

$1807.0 | 2023-09-20 | ||

| Enamine | EN300-1762085-0.5g |

(2R)-1-(2-methoxy-1,3-thiazol-5-yl)propan-2-ol |

2227774-66-3 | 0.5g |

$2066.0 | 2023-09-20 | ||

| Enamine | EN300-1762085-10g |

(2R)-1-(2-methoxy-1,3-thiazol-5-yl)propan-2-ol |

2227774-66-3 | 10g |

$9252.0 | 2023-09-20 | ||

| Enamine | EN300-1762085-10.0g |

(2R)-1-(2-methoxy-1,3-thiazol-5-yl)propan-2-ol |

2227774-66-3 | 10g |

$9252.0 | 2023-06-03 |

(2R)-1-(2-methoxy-1,3-thiazol-5-yl)propan-2-ol 関連文献

-

Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929

-

Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104

-

Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140

-

Fangyuan Lu,Renxiong Li,Nengjie Huo,Juehan Yang,Chao Fan,Xiaozhou Wang,Shengxue Yang,Jingbo Li RSC Adv., 2014,4, 5666-5670

-

Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797

2227774-66-3 ((2R)-1-(2-methoxy-1,3-thiazol-5-yl)propan-2-ol) 関連製品

- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)

- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)

- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)

- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)

- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)

- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)

- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)

- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)

- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)

- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)

推奨される供給者

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬